3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
説明
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino (C3), methyl (C4), trifluoromethyl (C6), and carboxamide (C2) groups. Its molecular formula is C₁₁H₉F₃N₃OS, with a molecular weight of 295.27 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety facilitates hydrogen bonding, making it a candidate for therapeutic applications .
Structure
3D Structure
特性
IUPAC Name |
3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS/c1-3-2-4(10(11,12)13)16-9-5(3)6(14)7(18-9)8(15)17/h2H,14H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOOGPZJRNMEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and bioactivity of derivatives, making it valuable in drug design and material science.
Biology: In biological research, 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and targets.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery, especially in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism by which 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to modulation of biological pathways. The amino group can form hydrogen bonds, further increasing the compound's biological activity.
Molecular Targets and Pathways:
Receptors: Binding to G-protein-coupled receptors (GPCRs) and ion channels.
Enzymes: Inhibition of kinases and proteases.
Pathways: Modulation of signaling pathways such as MAPK/ERK and PI3K/Akt.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Thieno[2,3-b]pyridine Core
Key structural analogs differ in substituents at positions C4, C6, and the N-phenyl group of the carboxamide.
Table 1: Substituent Variations in Selected Analogs
| Compound Name | C4 Substituent | C6 Substituent | N-Phenyl Substituent | Molecular Formula |
|---|---|---|---|---|
| 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Target) | Methyl | Trifluoromethyl | - | C₁₁H₉F₃N₃OS |
| 3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Trifluoromethyl | Thiophen-2-yl | 4-Bromo | C₂₀H₁₂BrF₃N₃OS₂ |
| 3-Amino-N-(4-chloro-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Trifluoromethyl | Thiophen-2-yl | 4-Chloro-2-nitro | C₂₀H₁₁ClF₃N₄O₃S₂ |
| 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Cyclopropyl | Difluoromethyl | - | C₁₂H₁₁F₂N₃OS |
Key Observations :
- C4 Substituents : Methyl (target) vs. cyclopropyl () or trifluoromethyl (). Methyl provides steric bulk without excessive hydrophobicity.
- C6 Substituents : Trifluoromethyl (target) vs. thiophen-2-yl () or difluoromethyl (). Trifluoromethyl enhances electron-withdrawing effects, stabilizing the aromatic system .
- N-Phenyl Modifications : The target lacks an N-phenyl group, whereas analogs with 4-bromo or 4-chloro-2-nitro substituents show altered solubility and bioactivity .
Key Observations :
Physicochemical Properties
Table 3: Thermal and Spectroscopic Data
| Compound | Melting Point (°C) | IR (υmax, cm⁻¹) | ¹H NMR (δ, ppm) Highlights |
|---|---|---|---|
| Target Compound | 240–245* | 3460 (NH), 1730 (C=O), 1120 (C-F) | 2.35 (s, CH₃), 6.80 (s, NH₂) |
| 3-Amino-N-(4-bromo-2-cyanophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | 254.8–256.6 | 3480 (NH), 2220 (C≡N), 1731 (C=O) | 7.65 (d, J=8.5 Hz, Ar-H), 8.10 (s, NH₂) |
| 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | 197 (decomp.) | 3320 (NH), 1640 (C=O), 1550 (C-F) | 1.20–1.40 (m, cyclopropyl), 6.50 (s, NH₂) |
*Estimated based on analogs (: 241–261°C for trifluoromethyl derivatives).
Key Observations :
- Melting Points : Trifluoromethyl analogs (target included) exhibit higher melting points (240–261°C) due to strong dipole-dipole interactions .
- IR Spectroscopy: Consistent NH (3400–3300 cm⁻¹) and C=O (1730–1640 cm⁻¹) stretches across analogs. The target lacks aryl C≡N or NO₂ peaks seen in and .
- ¹H NMR : Methyl groups at C4 resonate near δ 2.35, while NH₂ protons appear as singlets near δ 6.80 .
生物活性
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F3N3OS
- Molecular Weight : 275.25 g/mol
- CAS Number : Not specified in the available resources.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anti-inflammatory effects. It is suggested that the compound may inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
The compound is believed to exert its biological effects through the following mechanisms:
- Inhibition of COX Enzymes : Similar compounds have shown to inhibit COX-1 and COX-2, which are key enzymes in the inflammatory process. This inhibition leads to a reduction in prostaglandin E2 (PGE2) production, a mediator of inflammation.
- Modulation of NF-kB Pathway : The compound may also affect the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.
Case Studies and Experimental Data
A series of studies have evaluated the anti-inflammatory potential of thieno[2,3-b]pyridine derivatives:
-
In vitro Studies :
- A study showed that derivatives similar to 3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM .
- Another experimental setup demonstrated that certain derivatives significantly reduced mRNA and protein levels of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 cells, indicating a strong anti-inflammatory activity .
-
In vivo Studies :
- In animal models, such as carrageenan-induced paw edema tests, compounds with similar structures showed significant reductions in edema comparable to traditional anti-inflammatory drugs like indomethacin .
- The effective doses (ED50) for these compounds ranged from 8.23 µM to 11.60 µM for anti-inflammatory activity .
Comparative Analysis
| Compound Name | IC50 (COX-1) | IC50 (COX-2) | ED50 (in vivo) |
|---|---|---|---|
| Compound A | 19.45 µM | 42.1 µM | 11.60 µM |
| Compound B | 26.04 µM | 31.4 µM | 9.17 µM |
| 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?
- The compound is synthesized via condensation reactions involving 2-aminothiophene derivatives and reagents like formamide or nitriles under high-temperature conditions (200°C). Modifications in solvents (e.g., DMF vs. ethanol) and catalysts (e.g., pyridine) can alter cyclization efficiency. Purity is typically verified via HPLC (≥98%), with yields influenced by substituent reactivity and steric effects .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR confirms the thienopyridine scaffold and substituent positions. HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight (C₁₃H₁₁F₃N₃OS; MW 337.33). X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated in related thieno[2,3-b]pyridines .
Q. How is purity assessed, and what impurities are commonly observed?
- Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm). Common impurities include uncyclized intermediates or byproducts from trifluoromethyl group incorporation. Adjusting recrystallization solvents (e.g., ethanol/water mixtures) improves purity to ≥95% .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for thieno[2,3-b]pyridine analogs?
- Discrepancies in antimicrobial or antiviral activity may arise from assay conditions (e.g., bacterial strains, concentration ranges). Dose-response studies and molecular docking (e.g., with bacterial DNA gyrase) clarify structure-activity relationships (SAR). For example, the trifluoromethyl group enhances lipophilicity and target binding in related compounds .
Q. How does the trifluoromethyl substituent impact physicochemical properties and target binding?
- The -CF₃ group increases logP (predicted 4.86) and metabolic stability. Density functional theory (DFT) calculations reveal its electron-withdrawing effects, which polarize the thienopyridine ring and enhance interactions with hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values in enzyme inhibition assays .
Q. What computational models predict the compound’s pharmacokinetic behavior?
- ADMET predictions (e.g., SwissADME) estimate moderate bioavailability (TPSA = 110.24 Ų) and blood-brain barrier permeability. Molecular dynamics simulations model binding to cytochrome P450 isoforms to assess metabolic stability. Experimental validation via microsomal assays is recommended .
Q. How do crystal structure analyses inform salt or co-crystal formulation for enhanced solubility?
- X-ray structures of analogs (e.g., 3,4,6-triamino-N-phenyl derivatives) reveal hydrogen-bond donors (NH₂) and acceptors (carboxamide), guiding co-crystal design with carboxylic acids. Solubility enhancements of >5-fold are achievable, as seen with morpholine-based co-formers .
Methodological Considerations
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
